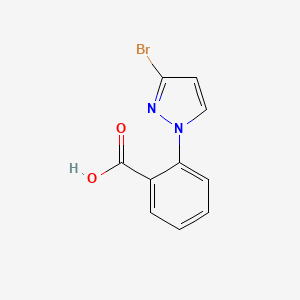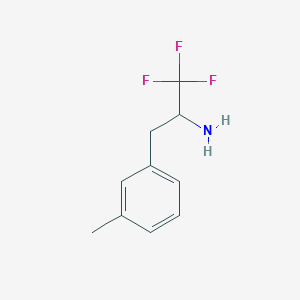
1,1,1-Trifluoro-3-(m-tolyl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-3-(m-tolyl)propan-2-amine is an organic compound with the molecular formula C10H12F3N It is characterized by the presence of a trifluoromethyl group and a tolyl group attached to a propan-2-amine backbone
Méthodes De Préparation
The synthesis of 1,1,1-Trifluoro-3-(m-tolyl)propan-2-amine typically involves the reaction of 3-(m-tolyl)propan-2-amine with a trifluoromethylating agent. One common method is the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired trifluoromethylated product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Analyse Des Réactions Chimiques
1,1,1-Trifluoro-3-(m-tolyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenating agents, leading to the formation of halogenated derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,1,1-Trifluoro-3-(m-tolyl)propan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of 1,1,1-Trifluoro-3-(m-tolyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The exact pathways involved depend on the specific application and target of interest .
Comparaison Avec Des Composés Similaires
1,1,1-Trifluoro-3-(m-tolyl)propan-2-amine can be compared with other similar compounds, such as:
1,1,1-Trifluoropropan-2-ylhydrazine: This compound also contains a trifluoromethyl group but differs in its amine functionality.
1,1,1,3,3,3-Hexafluoropropan-2-ol: This compound has a similar trifluoromethyl group but includes additional fluorine atoms and an alcohol functionality.
3-Bromo-1,1,1-trifluoro-2-propanol: This compound features a bromine atom and an alcohol group, making it distinct in its reactivity and applications
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical and biological properties.
Propriétés
Formule moléculaire |
C10H12F3N |
|---|---|
Poids moléculaire |
203.20 g/mol |
Nom IUPAC |
1,1,1-trifluoro-3-(3-methylphenyl)propan-2-amine |
InChI |
InChI=1S/C10H12F3N/c1-7-3-2-4-8(5-7)6-9(14)10(11,12)13/h2-5,9H,6,14H2,1H3 |
Clé InChI |
WMMFXUXPYDEXHK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)CC(C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene](/img/structure/B13532846.png)
![2,8-Diazaspiro[5.5]undecan-3-one](/img/structure/B13532859.png)
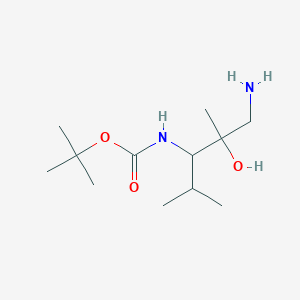
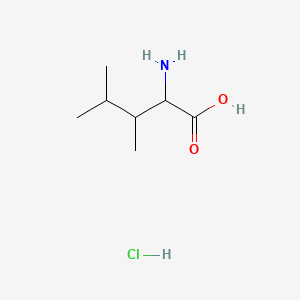
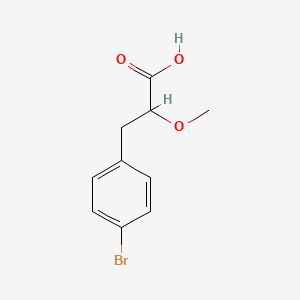
![N-[(4-{[(pyridin-2-yl)amino]methyl}cyclohexyl)methyl]pyridin-2-amine](/img/structure/B13532879.png)
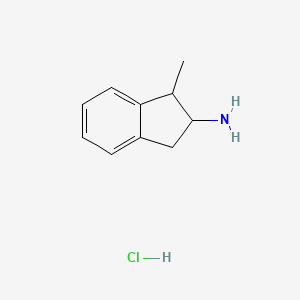
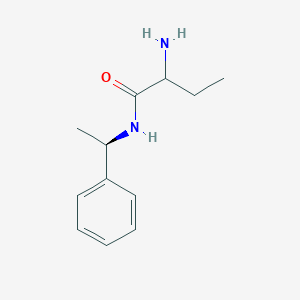
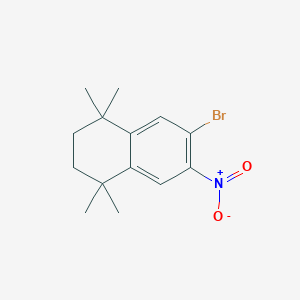
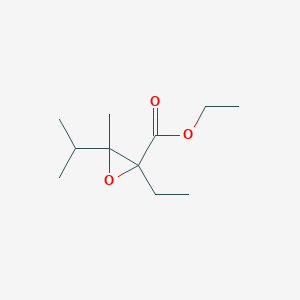
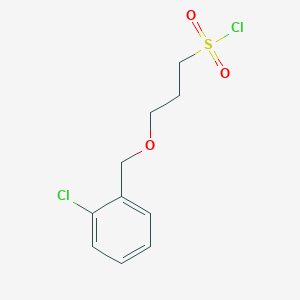

![2-{[(Tert-butoxy)carbonyl]amino}-3-(3,3-dimethylcyclobutyl)propanoic acid](/img/structure/B13532932.png)
